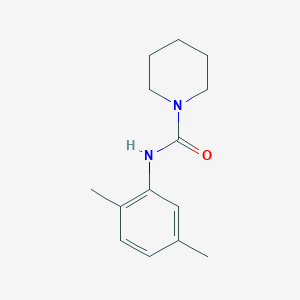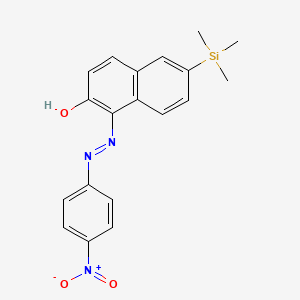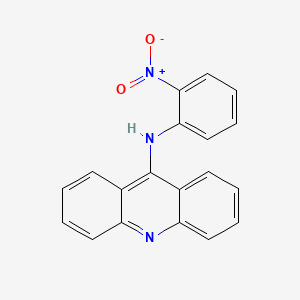
3-Butyl-1,1-dibenzylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-1,1-dibenzylurea is an organic compound belonging to the class of disubstituted ureas. These compounds are characterized by the presence of two benzyl groups attached to the nitrogen atoms of the urea moiety. Disubstituted ureas have significant applications in various fields, including agriculture, medicinal chemistry, and chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-1,1-dibenzylurea can be achieved through several methods. One common approach involves the reaction of benzylamine with phosgene substitutes such as carbonates, urea, triphosgene, or N,N’-carbonyldiimidazole (CDI). These reactions typically proceed under mild conditions and yield the desired product in moderate to excellent yields .
Industrial Production Methods: In industrial settings, the oxidative carbonylation of benzylamines using carbon monoxide and oxygen in the presence of a selenium catalyst is a cost-effective and efficient method. This one-pot reaction proceeds in the presence of triethylamine and yields 1,3-dibenzylureas with high atom economy .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butyl-1,1-dibenzylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can occur at the benzyl or butyl groups, leading to the formation of various substituted ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and carbon monoxide in the presence of a selenium catalyst.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Carbonyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted ureas.
Wissenschaftliche Forschungsanwendungen
3-Butyl-1,1-dibenzylurea has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Butyl-1,1-dibenzylurea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,3-Dibenzylurea: Shares a similar structure but lacks the butyl group.
1,3-Diphenylurea: Contains phenyl groups instead of benzyl groups.
1,3-Dibutylurea: Contains butyl groups instead of benzyl groups.
Uniqueness: 3-Butyl-1,1-dibenzylurea is unique due to the presence of both butyl and benzyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
118389-05-2 |
|---|---|
Molekularformel |
C19H24N2O |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1,1-dibenzyl-3-butylurea |
InChI |
InChI=1S/C19H24N2O/c1-2-3-14-20-19(22)21(15-17-10-6-4-7-11-17)16-18-12-8-5-9-13-18/h4-13H,2-3,14-16H2,1H3,(H,20,22) |
InChI-Schlüssel |
BHMLPLRKXCLUFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate](/img/structure/B11945636.png)

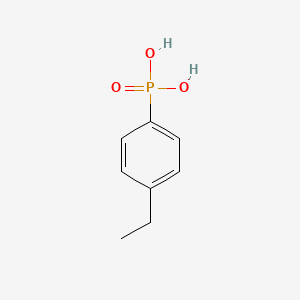

![Bicyclo[3.2.0]hept-3-en-2-one](/img/structure/B11945675.png)
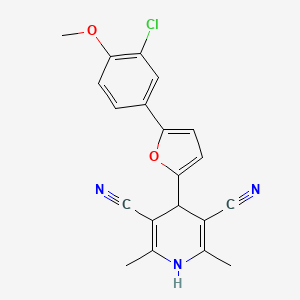
![4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride](/img/structure/B11945681.png)
![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945685.png)



